molecular formula C19H26N2O4 B1394435 tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate CAS No. 521979-95-3

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

Cat. No. B1394435
M. Wt: 346.4 g/mol
InChI Key: MHOLMRSMMKFXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate” is a chemical compound with the formula C₁₉H₂₆N₂O₄ . The compound is classified as an irritant .

Scientific Research Applications

Synthesis and Potential Applications in Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound to tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield of 71.4%. This compound is significant due to the dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer, which has made it a target for cancer therapeutics. The synthesis method has been optimized, providing a pathway for developing and optimizing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Asymmetric Synthesis for Nociceptin Antagonists

An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, has been developed. This method involves diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations and resulting in enantiomerically pure compounds (Jona et al., 2009).

Biological Activity in Anticancer and Antibacterial Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is an important intermediate in biologically active compounds like crizotinib. Its synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The compound has shown significance in developing drugs for cancer treatment and potential use in antibacterial and anthelmintic activity (Kong et al., 2016).

Safety And Hazards

“tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate” is classified as an irritant . This means it may cause skin and eye irritation, and may be harmful if inhaled or swallowed.

properties

IUPAC Name

tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOLMRSMMKFXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.